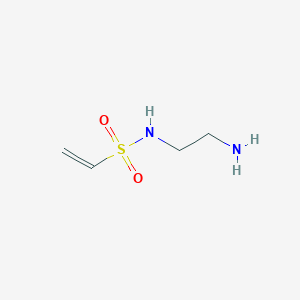![molecular formula C13H11N3S B13879881 2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13879881.png)
2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrolo[2,3-b]pyridine moiety The presence of a methylsulfanyl group at the 6-position of the pyridine ring adds to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from commercially available precursors
Formation of Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminopyridine and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using reagents like methylthiol or methylsulfanyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the pyridine ring or other functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Research: The compound’s interactions with biological macromolecules make it a valuable tool in studying biochemical pathways and mechanisms.
Industrial Applications: Its chemical stability and reactivity profile make it suitable for use in various industrial processes, including catalysis and the synthesis of fine chemicals.
作用機序
The mechanism of action of 2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in biochemical pathways, influencing cellular processes such as signal transduction, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine: Similar structure but different fusion pattern of the pyridine and pyrrolo rings.
2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[3,2-b]pyridine: Variation in the position of the pyrrolo ring fusion.
2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[2,3-b]quinoline: Replacement of the pyridine ring with a quinoline ring.
Uniqueness
2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific fusion pattern and the presence of the methylsulfanyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C13H11N3S |
|---|---|
分子量 |
241.31 g/mol |
IUPAC名 |
2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H11N3S/c1-17-12-5-4-10(8-15-12)11-7-9-3-2-6-14-13(9)16-11/h2-8H,1H3,(H,14,16) |
InChIキー |
RUTYUPNDSWAWRG-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC=C(C=C1)C2=CC3=C(N2)N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[2-(aminomethyl)pyridin-4-yl]-N-methylcarbamate](/img/structure/B13879800.png)

![1-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridin-2-one](/img/structure/B13879804.png)

![6-Chloro-8,9-dimethoxybenzo[c][1,8]naphthyridine](/img/structure/B13879830.png)

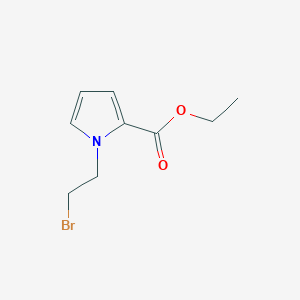
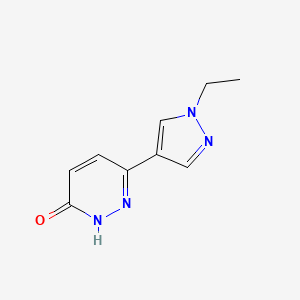
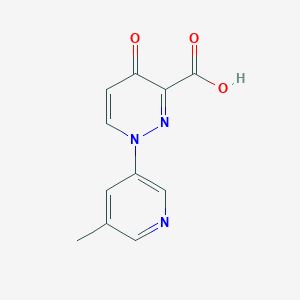
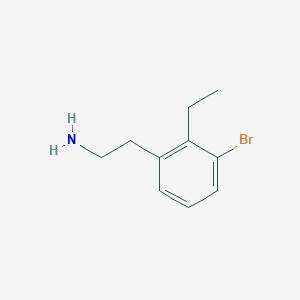

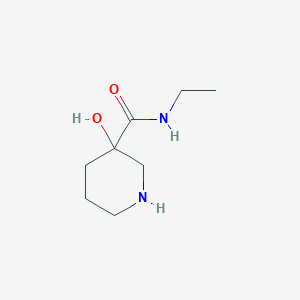
![5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13879888.png)
